molecular formula C11H11NO2 B14492069 4,5-Dihydro-N-phenyl-3-furamide CAS No. 65038-85-9

4,5-Dihydro-N-phenyl-3-furamide

Cat. No.: B14492069
CAS No.: 65038-85-9
M. Wt: 189.21 g/mol
InChI Key: PIXATPJEYFTZCY-UHFFFAOYSA-N
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Description

4,5-Dihydro-N-phenyl-3-furamide is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an amide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-N-phenyl-3-furamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a phenyl-substituted amine with a furan derivative in the presence of a dehydrating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-N-phenyl-3-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products

    Oxidation: Formation of furan-2-carboxylic acid derivatives.

    Reduction: Formation of N-phenyl-3-furylamine.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4,5-Dihydro-N-phenyl-3-furamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its pharmacological potential.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-N-phenyl-3-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-3-furamide
  • 4,5-Dihydro-3-furamide
  • N-phenyl-2-furamide

Uniqueness

4,5-Dihydro-N-phenyl-3-furamide is unique due to the presence of both a furan ring and an amide group attached to a phenyl ring. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

CAS No.

65038-85-9

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

N-phenyl-2,3-dihydrofuran-4-carboxamide

InChI

InChI=1S/C11H11NO2/c13-11(9-6-7-14-8-9)12-10-4-2-1-3-5-10/h1-5,8H,6-7H2,(H,12,13)

InChI Key

PIXATPJEYFTZCY-UHFFFAOYSA-N

Canonical SMILES

C1COC=C1C(=O)NC2=CC=CC=C2

Origin of Product

United States

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